
5-Amino-1-tert-butyl-4-ethylpyrazole
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Overview
Description
5-Amino-1-tert-butyl-4-ethylpyrazole is a heterocyclic organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-tert-butyl-4-ethylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-ketoesters or β-diketones. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-tert-butyl-4-ethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and other substituents on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to its structural characteristics. Notable applications include:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 5-Amino-1-tert-butyl-4-ethylpyrazole demonstrate significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent, effective against both bacterial and fungal strains. This property is particularly valuable in developing new antibiotics and antifungal therapies .
Agrochemical Applications
This compound is also explored for its utility in agriculture. Its derivatives have been studied for their effectiveness as pesticides and herbicides. The structural modifications of pyrazoles can enhance their activity against specific pests while minimizing toxicity to non-target organisms .
Anticancer Evaluation
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant anticancer efficacy. The evaluation used the MTT assay across diverse cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The findings indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like etoposide .
Anti-inflammatory Research
In another study focusing on anti-inflammatory activity, researchers synthesized several pyrazole analogs and assessed their effects on human red blood cell membranes. Results showed that these compounds could stabilize membranes at varying concentrations, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-4-ethylpyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
- 5-Amino-1-ethylpyrazole
- 5-Amino-1-tert-butylpyrazole
- 5-Amino-1-methylpyrazole
Comparison: 5-Amino-1-tert-butyl-4-ethylpyrazole stands out due to its unique tert-butyl and ethyl substituents, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research and industrial applications .
Biological Activity
5-Amino-1-tert-butyl-4-ethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by an amino group at the 5-position and tert-butyl and ethyl substituents at the 1 and 4 positions, respectively. This compound has garnered attention due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.
The biological activity of this compound is attributed to its ability to modulate cellular processes such as gene expression and cell proliferation. Pyrazole derivatives are known for their interactions with multiple biomolecules, including enzymes and receptors, which can influence various signaling pathways. Notably, studies indicate that these compounds can exhibit anticancer properties by inducing cytotoxicity in cancer cell lines.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
- Antimicrobial Properties : There is emerging evidence suggesting that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .
Comparative Biological Activity
To understand the distinct biological properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the biological activities of selected pyrazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Amino-1-methylpyrazole | Methyl group at position 1 | Exhibits different cytotoxic profiles |
5-Amino-3-methylpyrazole | Methyl group at position 3 | Varies in reactivity patterns due to substitution |
Ethiprole | Contains dichloro-trifluoromethyl group | Primarily used as an insecticide |
5-Amino-1-(2,6-dichloro-4-trifluoromethyl) | Multiple halogen substituents | Enhanced potency against specific pests |
The unique combination of tert-butyl and ethyl groups in this compound contributes to its distinct properties compared to these similar compounds.
Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of various pyrazole derivatives, this compound was found to induce significant cell death in HeLa and DU 205 cell lines through apoptosis. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptosis rates, revealing that this compound could potentially be developed into a therapeutic agent for cancer treatment .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-tert-butyl-4-ethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-7-6-11-12(8(7)10)9(2,3)4/h6H,5,10H2,1-4H3 |
InChI Key |
ZZKCHKXIXHRIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C(C)(C)C)N |
Origin of Product |
United States |
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